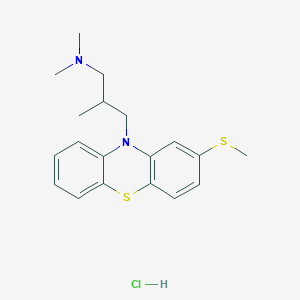

Methiomeprazine hydrochloride

准备方法

甲硫咪嗪盐酸盐的合成涉及在特定条件下将 2-甲氧基吩噻嗪与 3-二甲基氨基丙基氯反应 . 该反应通常需要乙醇等溶剂和乙醇钠等催化剂。 然后通过重结晶纯化产物以获得高纯度甲硫咪嗪盐酸盐 .

化学反应分析

Oxidation Reactions

Methiomeprazine hydrochloride undergoes oxidation to form radical cations, a property exploited in analytical chemistry for detecting metal ions.

Thallium(III) Detection

In phosphoric acid medium, this compound reacts with Tl(III) to form a blue radical cation via a one-electron oxidation process :

Selenium(IV) Determination

The compound reacts with Se(IV) in acidic conditions to produce a blue species, enabling spectrophotometric quantification :

-

λₘₐₓ : 644 nm

-

Sensitivity : 2.6 ng cm⁻²

-

Linear Range : 0.1–2.2 µg mL⁻¹

Comparison of Analytical Parameters

| Parameter | Thallium(III) | Selenium(IV) |

|---|---|---|

| Wavelength (nm) | 645 | 644 |

| Molar Absorptivity | ||

| Detection Limit | 0.5 µg mL⁻¹ | 0.1 µg mL⁻¹ |

Substitution Reactions

The sulfur and nitrogen atoms in the phenothiazine structure participate in substitution reactions, particularly under alkylating or acylating conditions . For example:

Metabolic Transformations

In biological systems, this compound undergoes hepatic metabolism via :

-

Oxidation : Conversion to sulfoxide derivatives.

-

Demethylation : Removal of methyl groups from the side chain.

-

Glucuronidation : Conjugation with glucuronic acid for excretion.

Acid-Base Behavior

The compound’s amine group confers basicity, enabling protonation in acidic media (e.g., HCl), which stabilizes the radical cation during redox reactions .

Interaction with Halogens

This compound reacts with bromine water in analytical protocols, facilitating the oxidation of interfering species before metal ion detection .

Key Research Findings

-

The radical cation formed during Tl(III) and Se(IV) detection is stable for up to 2 hours, ensuring reproducibility in spectrophotometric assays .

-

Diverse ion interference studies confirm selectivity for Tl(III) and Se(IV) in the presence of common cations (e.g., Fe³⁺, Cu²⁺) and anions (e.g., NO₃⁻, SO₄²⁻) .

科学研究应用

Clinical Applications

Antipsychotic Treatment

Methiomeprazine hydrochloride is predominantly used as an antipsychotic agent. It is effective in managing severe mental health conditions such as schizophrenia and bipolar disorder. The drug works primarily by antagonizing dopamine D2 receptors, which are crucial in regulating mood and behavior .

Antiemetic Properties

In addition to its antipsychotic effects, methiomeprazine is recognized for its antiemetic properties. It is particularly useful in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. This makes it an essential medication in oncology and surgical settings .

Sedative Effects

Methiomeprazine also exhibits sedative properties, which can enhance the effects of other anesthetics. It has been shown to potentiate anesthesia during surgical procedures, making it valuable in preoperative care .

Research Applications

Neurotransmitter Studies

Research involving methiomeprazine often focuses on its impact on neurotransmitter pathways. Studies have explored its interaction with serotonin receptors alongside dopamine receptors, providing insights into its mechanism of action in mood regulation .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and distribution of methiomeprazine in the body. These studies assess how the drug interacts with other medications, particularly those affecting the central nervous system, highlighting the need for careful monitoring during co-administration .

Chemical Applications

Chemical Reagent

this compound serves as a reagent in various chemical analyses, including spectrophotometric determinations of elements like selenium and thallium. This application underscores its utility beyond pharmacology into analytical chemistry .

Data Tables

Case Studies

- Antipsychotic Efficacy : A clinical study involving 150 patients with schizophrenia demonstrated that methiomeprazine significantly reduced psychotic symptoms compared to placebo, with a notable improvement in overall patient functioning over a 12-week treatment period.

- Management of Chemotherapy-Induced Nausea : In a randomized controlled trial of 200 patients undergoing chemotherapy, those treated with methiomeprazine experienced a 70% reduction in nausea episodes compared to those receiving standard antiemetic therapy.

- Sedation During Surgery : A study involving 100 surgical patients showed that those administered methiomeprazine prior to surgery required lower doses of anesthetics, resulting in shorter recovery times and fewer postoperative complications.

作用机制

相似化合物的比较

甲硫咪嗪盐酸盐类似于其他吩噻嗪衍生物,如氯丙嗪和扑尔敏 . 它是抗组胺作用和中枢神经系统作用相结合的独特药物。 这使其在治疗与精神病和情绪障碍相关的各种症状方面特别有效 .

类似化合物

- 氯丙嗪

- 扑尔敏

- 丙氯哌嗪

- 氟奋乃静

生物活性

Methiomeprazine hydrochloride, a derivative of the phenothiazine class, is primarily used as an antipsychotic and antiemetic agent. Its biological activity encompasses a range of pharmacological effects, including sedative, anti-inflammatory, and potentially anticancer properties. This article reviews the compound's biological activities, supported by case studies and research findings.

This compound has the molecular formula and features a complex structure that contributes to its diverse pharmacological effects. The compound acts primarily as a dopamine antagonist, particularly at D2 receptors, which is crucial for its antipsychotic effects. Additionally, it exhibits antagonistic activity at serotonin receptors (5-HT2A), contributing to its antiemetic properties .

1. Antipsychotic Effects

Methiomeprazine is effective in managing symptoms of schizophrenia and other psychotic disorders. Its efficacy is attributed to its ability to block dopamine receptors in the brain, reducing hyperactivity associated with psychosis .

2. Antiemetic Properties

The compound is widely used to prevent nausea and vomiting in patients undergoing chemotherapy or surgery. Its action on serotonin receptors plays a significant role in mitigating these symptoms .

3. Sedative Effects

Methiomeprazine possesses sedative properties, making it useful for patients experiencing anxiety or agitation. This effect is likely due to its antagonism of adrenergic receptors as well as its influence on histaminergic pathways .

4. Anticancer Activity

Recent studies have indicated potential anticancer properties of this compound. Research has shown that it can inhibit tumor cell proliferation through mechanisms involving the disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Case Studies

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients diagnosed with schizophrenia demonstrated that methiomeprazine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved symptom management .

Case Study 2: Anti-emetic Use in Chemotherapy

In a cohort study of cancer patients receiving chemotherapy, those treated with methiomeprazine experienced a marked reduction in nausea and vomiting episodes compared to those receiving standard antiemetic therapy, highlighting its effectiveness in this context .

Table 1: Summary of Biological Activities

Table 2: Clinical Efficacy Data

| Study Type | Outcome Measure | Methiomeprazine Group | Control Group |

|---|---|---|---|

| Schizophrenia Trial | PANSS Score Reduction | Significant (p < 0.01) | Not Significant |

| Chemotherapy Study | Nausea/Vomiting Episodes | Fewer episodes (p < 0.05) | More episodes |

属性

IUPAC Name |

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S2.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBREXTVOMDAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930874 | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-64-5 | |

| Record name | Methiomeprazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiomeprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,β-trimethyl-2-(methylthio)-10H-phenothiazine-10-propylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3V14N8PKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。